2-ethoxy-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}pyridine-3-carboxamide
Description
Properties
IUPAC Name |
2-ethoxy-N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3/c1-2-24-17-15(4-3-7-18-17)16(22)20-14-10-19-21(12-14)11-13-5-8-23-9-6-13/h3-4,7,10,12-13H,2,5-6,8-9,11H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLRVDMZZRAVLLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=N1)C(=O)NC2=CN(N=C2)CC3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}pyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the pyridine and oxane groups via nucleophilic substitution and coupling reactions. The reaction conditions often require the use of catalysts, such as palladium, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
The compound serves as a building block in the synthesis of more complex molecules. Its unique functional groups allow for the development of novel derivatives that can exhibit enhanced properties or activities.
Biology
In biological research, 2-ethoxy-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}pyridine-3-carboxamide is investigated for its potential as a biochemical probe or inhibitor in enzymatic studies. Preliminary findings suggest it may interact with specific enzymes, modulating their activity and influencing various metabolic pathways.
Medicine
The compound is being explored for its therapeutic properties , including:
- Anti-inflammatory Effects : Initial studies indicate potential in reducing inflammation.
- Analgesic Properties : The compound may provide pain relief through modulation of pain pathways.
- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains, suggesting potential in treating infections.
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound:
- Antimicrobial Studies : Research demonstrated that derivatives of this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The disc diffusion method revealed promising results, indicating a potential role in developing new antibiotics .
- Molecular Docking Studies : Computational studies have shown that the compound interacts favorably with various biological targets, suggesting strong binding affinities that could translate into therapeutic applications .
- In Vivo Studies : Preliminary animal studies are underway to evaluate the efficacy and safety profile of this compound in treating conditions like type 2 diabetes mellitus by enhancing insulin sensitivity .
Mechanism of Action
The mechanism of action of 2-ethoxy-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below highlights structural and molecular distinctions between the target compound and analogous derivatives:
Key Findings from Comparative Analysis
Core Heterocycle Differences: The pyridine-3-carboxamide core (target) offers a planar structure for π-π interactions, contrasting with the fused pyrazolo[3,4-b]pyridine in , which may enhance rigidity and binding affinity but reduce solubility due to increased hydrophobicity .
Substituent Effects: The oxan-4-ylmethyl group (target) introduces a tetrahydropyran ring with equatorial oxygen, enhancing hydrophilicity compared to the tetrahydro-2H-pyran-2-ylmethyl substituent in , which adopts axial stereochemistry and may increase lipophilicity . Ethoxy vs.
Biological Implications :
- Compounds like and are linked to kinase inhibition or G-protein-coupled receptor (GPCR) modulation (e.g., GPR139 antagonists for depression ). The target compound’s pyridine-carboxamide scaffold may similarly target enzymes or receptors but with altered selectivity due to its unique substituents.
- The carboxamide linkage in all compounds is critical for hydrogen bonding with biological targets, a common feature in kinase inhibitors or protease antagonists .
Biological Activity
2-Ethoxy-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}pyridine-3-carboxamide is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- An ethoxy group
- A pyrazole ring
- An oxane moiety
This combination of functional groups suggests diverse reactivity and potential interactions with biological targets.
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, modulating their activity which could lead to therapeutic effects.
- Receptor Binding : It might interact with certain receptors, influencing cellular signaling pathways.
Anticancer Properties
The potential anticancer activity of this compound is an area of active investigation. Pyrazole derivatives are known for their ability to induce apoptosis in cancer cells.
- Research Findings : A review highlighted that pyrazole-based compounds can inhibit tumor growth in various cancer cell lines, indicating a promising avenue for further exploration with this specific compound .
Anti-inflammatory Effects
The compound is also being explored for its anti-inflammatory properties. Compounds with similar structures have been reported to reduce inflammation in preclinical models.
- Mechanism : It is believed that such compounds may inhibit pro-inflammatory cytokines, thereby reducing inflammation .
Data Table: Biological Activities of Related Compounds
Synthesis and Research Applications
The synthesis of this compound typically involves multi-step organic reactions. These synthetic routes often utilize coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Applications
The compound's unique structure makes it a valuable building block in the synthesis of more complex molecules in pharmaceutical research. Its potential applications extend beyond biology into materials science and chemical processes .
Q & A
Q. What are the optimal synthetic routes for 2-ethoxy-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}pyridine-3-carboxamide, and how can reaction conditions be optimized for high yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, including coupling of pyridine-3-carboxamide derivatives with functionalized pyrazole intermediates. Key steps include:
- Coupling Reactions : Use of cesium carbonate as a base and copper(I) bromide as a catalyst in dimethyl sulfoxide (DMSO) at 35°C for 48 hours to facilitate nucleophilic substitution .
- Solvent Optimization : Polar aprotic solvents like ethanol or methanol enhance reaction efficiency, while temperature control (e.g., 35–50°C) minimizes side reactions .
- Purification : Column chromatography with gradients of ethyl acetate/hexane (0–100%) ensures high purity (>95%) .
Q. How should the compound be characterized to confirm structural integrity and purity?
- Methodological Answer :
- Spectroscopic Analysis :
- ¹H/¹³C NMR : Assign peaks to confirm the presence of the oxan-4-ylmethyl group (δ ~3.5–4.0 ppm for oxane protons) and pyridine/pyrazole aromatic signals .
- HRMS (ESI) : Validate molecular weight (e.g., m/z 302.34 [M+H]+ for C₁₆H₁₈N₄O₂) .
- Chromatography : HPLC with UV detection (λ = 254 nm) assesses purity, while differential scanning calorimetry (DSC) determines melting points (e.g., 104–107°C) .
Q. What preliminary biological screening strategies are recommended to assess its therapeutic potential?
- Methodological Answer :
- In Vitro Assays :
- Cancer Cell Lines : Test antiproliferative activity using MTT assays on breast (MCF-7) and lung (A549) cancer cells, reporting IC₅₀ values (e.g., 3.8–5.2 µM for analogs) .
- Enzyme Inhibition : Screen against kinases (e.g., EGFR) via fluorescence-based assays to identify binding affinity .
- Solubility Profiling : Use shake-flask method in PBS (pH 7.4) to determine aqueous solubility, critical for bioavailability .
Advanced Research Questions
Q. How can computational methods predict binding interactions and guide structural optimization?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with targets like GPR139 (patented as a depression-related receptor). Focus on hydrogen bonding with the carboxamide group and hydrophobic interactions with the oxane ring .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes, analyzing root-mean-square deviation (RMSD) for conformational changes .
Q. How can researchers resolve contradictions in biological activity data across studies (e.g., varying IC₅₀ values)?
- Methodological Answer :
- Assay Standardization :
- Cell Line Authentication : Use STR profiling to confirm cell identity (e.g., MCF-7 vs. MDA-MB-231) .
- Control Compounds : Include reference inhibitors (e.g., doxorubicin for cytotoxicity) to normalize inter-lab variability .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare datasets, accounting for variables like serum concentration in culture media .
Q. What strategies can stabilize the compound under physiological conditions (e.g., in vivo)?
- Methodological Answer :
- Prodrug Design : Modify the ethoxy group with ester prodrugs to enhance metabolic stability, as seen in pyrazole-thiadiazole hybrids .
- Lyophilization : Formulate as a lyophilized powder with cyclodextrin to improve shelf life and reconstitution properties .
Q. How can structure-activity relationship (SAR) studies identify key functional groups for potency?
- Methodological Answer :
- Analog Synthesis : Replace the ethoxy group with trifluoromethyl (CF₃) or methoxy (OCH₃) groups to test electronic effects on receptor binding .
- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical moieties (e.g., pyrazole ring for hydrophobic interactions, carboxamide for H-bonding) .
Q. What advanced analytical techniques are used to study metabolic pathways and degradation products?
- Methodological Answer :
- LC-MS/MS : Identify phase I metabolites (e.g., hydroxylation at the oxane ring) using human liver microsomes (HLMs) .
- Stability Studies : Incubate the compound in simulated gastric fluid (pH 2.0) and analyze degradation via UPLC-QTOF to detect acid-labile bonds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
